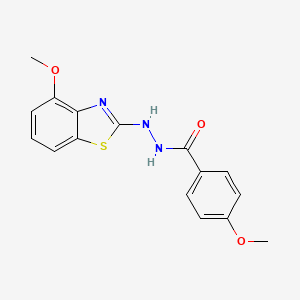

4-methoxy-N'-(4-methoxy-1,3-benzothiazol-2-yl)benzohydrazide

Description

Properties

IUPAC Name |

4-methoxy-N'-(4-methoxy-1,3-benzothiazol-2-yl)benzohydrazide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15N3O3S/c1-21-11-8-6-10(7-9-11)15(20)18-19-16-17-14-12(22-2)4-3-5-13(14)23-16/h3-9H,1-2H3,(H,17,19)(H,18,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DNKOMIKGQYAYBB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C(=O)NNC2=NC3=C(C=CC=C3S2)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15N3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

329.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 4-methoxy-N’-(4-methoxy-1,3-benzothiazol-2-yl)benzohydrazide typically involves the reaction of 4-methoxybenzohydrazide with 4-methoxy-1,3-benzothiazol-2-yl chloride under specific conditions. The reaction is usually carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography to obtain the desired product .

Chemical Reactions Analysis

4-methoxy-N’-(4-methoxy-1,3-benzothiazol-2-yl)benzohydrazide undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

Substitution: The compound can undergo nucleophilic substitution reactions where the methoxy group can be replaced by other nucleophiles under appropriate conditions.

Common reagents and conditions used in these reactions include organic solvents like ethanol or methanol, catalysts such as palladium on carbon, and reaction temperatures ranging from room temperature to reflux conditions. The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

Antimicrobial Activity

Recent studies have demonstrated that derivatives of benzothiazole compounds exhibit antimicrobial properties. For instance, derivatives similar to 4-methoxy-N'-(4-methoxy-1,3-benzothiazol-2-yl)benzohydrazide were screened against various bacterial strains, showing moderate activity against both Gram-positive and Gram-negative bacteria . This suggests that the compound may have potential as a lead structure for developing new antimicrobial agents.

Anticancer Properties

The compound has been investigated for its antiproliferative effects against various cancer cell lines. For example, certain methoxy-substituted derivatives have shown significant inhibitory activity (IC50 values in the low micromolar range) against cancer cell lines such as HCT116 and MCF7 . The presence of methoxy groups appears to enhance the biological activity of these compounds, making them candidates for further development in cancer therapy.

Case Study 1: Antimicrobial Screening

In a study published in Afinidad, several novel derivatives were synthesized and screened for antimicrobial activity. The compounds exhibited varying degrees of effectiveness against different bacterial strains, with some showing promising results comparable to established antibiotics . This highlights the potential application of 4-methoxy-N'-(4-methoxy-1,3-benzothiazol-2-yl)benzohydrazide as a scaffold for developing new antibacterial agents.

Case Study 2: Anticancer Research

A comprehensive study focused on the antiproliferative effects of methoxy-substituted benzothiazole derivatives revealed that certain compounds had IC50 values significantly lower than conventional chemotherapeutics like doxorubicin. The most active compound demonstrated selective toxicity towards cancer cells while maintaining lower toxicity towards normal cells . This suggests that derivatives of 4-methoxy-N'-(4-methoxy-1,3-benzothiazol-2-yl)benzohydrazide could be further optimized for anticancer drug development.

Mechanism of Action

The mechanism of action of 4-methoxy-N’-(4-methoxy-1,3-benzothiazol-2-yl)benzohydrazide involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways involved are still under investigation .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares 4-methoxy-N'-(4-methoxy-1,3-benzothiazol-2-yl)benzohydrazide with structurally related benzohydrazides and benzothiazole derivatives, focusing on substituent effects, physicochemical properties, and bioactivity.

Structural and Substituent Comparisons

Physicochemical Properties

- For example:

- N'-(4-Hydroxy-3-methoxybenzylidene)-4-methoxybenzohydrazide: 181°C

- (E)-4-Methoxy-N’-(1H-pyrrol-2-ylmethylene)-benzohydrazide: 125–126°C

Quinazoline-linked analogs: 220–222°C

- The benzothiazole moiety in the target compound likely increases rigidity, suggesting a higher m.p. (>200°C).

Spectral Characteristics :

- ¹H-NMR : Methoxy groups typically resonate at δ 3.8–4.0 ppm , while benzothiazole protons appear as deshielded aromatic signals (e.g., δ 7.6–8.1 ppm for H-2 and H-6 in benzothiazole derivatives ).

- MS : Molecular ion peaks for benzohydrazides are observed in the range m/z 243–294 , with fragmentation patterns dominated by cleavage at the hydrazone bond .

Key Differences and Trends

Substituent Effects :

- Electron-Donating Groups (e.g., methoxy) : Increase solubility and modulate electronic effects but may reduce bioactivity compared to electron-withdrawing groups (e.g., nitro, CF₃) .

- Benzothiazole vs. Benzylidene : Benzothiazole derivatives exhibit stronger π-π stacking and DNA interaction, making them potent in anticancer applications, while benzylidene analogs are more versatile in antimicrobial roles .

Bioactivity :

Biological Activity

4-methoxy-N'-(4-methoxy-1,3-benzothiazol-2-yl)benzohydrazide is a synthetic organic compound that has garnered attention in pharmacological research due to its potential biological activities. This article reviews its biological activity, focusing on its mechanisms of action, efficacy against various biological targets, and relevant case studies.

Chemical Structure and Properties

The compound's IUPAC name is 4-methoxy-N'-(4-methoxy-1,3-benzothiazol-2-yl)benzohydrazide, and it possesses the following molecular formula: CHNOS. The structure includes a benzothiazole moiety, which is known for its diverse biological properties.

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, leading to altered cell signaling and proliferation.

- Antioxidant Activity : Compounds with similar structures have shown antioxidant properties, which can mitigate oxidative stress in cells.

- Antimicrobial Effects : Benzothiazole derivatives often exhibit antimicrobial properties, suggesting potential applications in treating infections.

Antiproliferative Activity

Research indicates that derivatives of benzothiazole hydrazones exhibit significant antiproliferative effects against various cancer cell lines. For instance, studies have shown that related compounds demonstrate IC values ranging from 1.2 µM to 5.3 µM against breast cancer (MCF-7) and colon cancer (HCT116) cell lines. The following table summarizes the antiproliferative activity of related compounds:

| Compound | Cell Line | IC (µM) | Reference |

|---|---|---|---|

| 4-Methoxy-Benzothiazole Derivative | MCF-7 | 3.1 | |

| 2-Hydroxy-4-Methoxy Derivative | HCT116 | 3.7 | |

| Doxorubicin (Control) | MCF-7 | 0.5 |

Antimicrobial Activity

The compound's structural features suggest potential antimicrobial activity. Related benzothiazole derivatives have shown selective antibacterial effects against Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecalis. The minimum inhibitory concentrations (MICs) for these compounds typically range from 8 µM to 32 µM.

Study on Platelet Aggregation

In a study evaluating the ability of novel hydrazones to inhibit platelet aggregation, a series of compounds were synthesized and tested. Results indicated that some derivatives exhibited higher inhibition rates than the standard drug Picotamide, suggesting that similar structures could enhance therapeutic efficacy in cardiovascular diseases .

Antimalarial Activity

Another investigation focused on the antimalarial properties of benzothiazole hydrazones. Compounds were tested against Plasmodium falciparum in vitro and demonstrated significant activity, with some leading to prolonged survival in infected murine models . This highlights the potential of benzothiazole derivatives in treating malaria.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 4-methoxy-N'-(4-methoxy-1,3-benzothiazol-2-yl)benzohydrazide, and how can reaction conditions be standardized?

- Methodology : The compound is synthesized via hydrazone formation, typically involving the condensation of a hydrazide with a benzothiazole-aldehyde derivative. For example, similar hydrazones are prepared by refluxing equimolar quantities of aldehyde and hydrazide in methanol under acidic conditions (e.g., glacial acetic acid) . Reaction parameters such as temperature (e.g., 100°C reflux), solvent choice (methanol or ethanol), and catalyst (acetic acid) significantly influence yield and purity. Recrystallization in methanol is commonly used for purification .

Q. Which analytical techniques are most reliable for confirming the molecular structure and purity of this compound?

- Methodology :

- Single-crystal X-ray diffraction (SCXRD) : Provides definitive structural confirmation, as demonstrated for related hydrazones (e.g., triclinic crystal system with unit cell parameters: Å, Å, Å) .

- Spectroscopy : NMR (H and C) to verify functional groups (e.g., methoxy and benzothiazole peaks) and FT-IR for hydrazide N–H stretches (~3200 cm) .

- Chromatography : HPLC or TLC to assess purity (>95% by HPLC) .

Q. How can researchers design in vitro assays to evaluate the biological activity of this compound?

- Methodology :

- Anti-inflammatory assays : Measure inhibition of cyclooxygenase (COX) or lipoxygenase (LOX) enzymes using ELISA or spectrophotometric methods .

- Antimicrobial testing : Use broth microdilution (MIC/MBC) against bacterial/fungal strains (e.g., S. aureus, E. coli) .

- Cytotoxicity screening : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) with IC calculation .

Advanced Research Questions

Q. What strategies can resolve contradictions in reported biological activities of structurally analogous hydrazones?

- Methodology :

- Structure-activity relationship (SAR) studies : Systematically modify substituents (e.g., methoxy position, benzothiazole vs. benzoxazole) and compare bioactivity .

- Computational modeling : Use DFT or molecular docking to predict binding affinities (e.g., COX-2 or DNA gyrase targets) and validate with experimental IC values .

- Meta-analysis : Aggregate data from multiple studies to identify trends (e.g., electron-withdrawing groups enhancing antimicrobial potency) .

Q. How does the coordination chemistry of this compound with transition metals influence its reactivity or bioactivity?

- Methodology :

- Metal complex synthesis : React with vanadium(V), copper(II), or zinc(II) salts under controlled pH (e.g., 6–7) and characterize via UV-Vis, EPR, and SCXRD .

- Redox activity : Cyclic voltammetry to assess metal-centered redox processes (e.g., V/V couples) .

- Enhanced bioactivity : Test metal complexes for improved antioxidant or anticancer effects compared to the ligand alone .

Q. What mechanistic insights explain the compound’s stability under varying pH and temperature conditions?

- Methodology :

- Degradation studies : Expose the compound to pH 1–13 buffers and analyze degradation products via LC-MS .

- Thermogravimetric analysis (TGA) : Determine thermal decomposition thresholds (e.g., >200°C stability) .

- Hydrolysis pathways : Identify susceptible bonds (e.g., hydrazone C=N) using isotopic labeling (O-HO) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.